

A Comparative Guide to ^{13}C NMR Spectral Data of Substituted Quinolinones

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Compound of Interest

Compound Name: 2-chloro-7,8-dihydroquinolin-5(6H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for a range of substituted quinolinones. Quinolinone scaffolds are pivotal in medicinal chemistry, and a thorough understanding of their structural characterization is essential for drug discovery and development. This document provides tabulated ^{13}C NMR chemical shift data for various substituted quinolin-2-ones and quinolin-4-ones, a detailed experimental protocol for data acquisition, and a visual representation of substituent effects on the quinolinone core.

^{13}C NMR Spectral Data of Substituted Quinolinones

The ^{13}C NMR chemical shifts of quinolinones are sensitive to the nature and position of substituents on the carbocyclic ring. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm) of the carbon signals, particularly for the carbons ortho and para to the substituent.

Quinolin-2(1H)-one Derivatives

The following table summarizes the ^{13}C NMR chemical shifts (δ , ppm) for a series of substituted quinolin-2(1H)-ones, with DMSO- d_6 as the solvent.^[1]

Substituent	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Other
4-Methyl[1]	161.9	120.9	148.3	115.6	124.9	130.5	121.9	119.8	138.7	18.6 (CH ₃)
6-Methoxy[1]	161.6	122.3	139.8	116.4	119.7	154.1	109.3	119.6	133.3	55.4 (OCH ₃)
6-Fluoro[1]	162.1	120.1	139.9	117.3	118.7	157.9 (d, J=23 7.6 Hz)	113.1 (d, J=22.8 Hz)	120.3	136.1	
6-Chloro[1]	162.4	121.3	140.8	118.9	127.7	127.1	123.4	131.0	135.7	
6-Bromo[1]	162.1	121.3	139.6	117.7	130.3	113.8	123.6	133.3	138.4	

Quinolin-4(1H)-one Derivatives

The table below presents the ¹³C NMR chemical shifts (δ, ppm) for various substituted quinolin-4(1H)-ones in DMSO-d₆.

Substituent	C-2	C-3	C-4	C-4a	C-5	C-6	C-7	C-8	C-8a	Other
Unsubstituted	149.98	107.32	176.92	123.24	124.86	131.80	124.71	118.71	140.50	
2-Phenyl[2]	149.98	107.32	176.92	123.24	124.86	131.80	124.71	118.71	140.50	Phenyl: 134.21, 130.44, 128.99, 127.41
2-(p-Tolyl)	149.91	107.16	176.90	123.21	124.82	131.76	124.66	118.69	140.48	p-Tolyl: 138.16, 131.39, 129.62, 127.35, 21.05 (CH3)
2-(4-Fluorophenyl)[2]	148.97	107.38	176.90	123.30	124.83	131.85	124.72	118.69	140.47	p-F-Ph: 163.37 (d, J=246 Hz), 130.6

										5, 129.8 9 (d, J=8 Hz), 115.9 8 (d, J=22 Hz)
										p-Cl- Ph: 135.2 6, 132.9 6, 129.2 9, 129.0 0
2-(4- Chlor ophe nyl)[2]	148.7 2	107.4 8	176.9 2	123.3 6	124.8 6	131.9 1	124.7 2	118.7 2	140.4 7	

Experimental Protocol: ¹³C NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality and reproducible ¹³C NMR data.[3]
[4]

1. Sample Preparation:

- **Sample Weighing:** Accurately weigh 20-50 mg of the substituted quinolinone sample. The required amount may vary based on the sensitivity of the NMR instrument.[4]
- **Solvent Selection:** Use a high-purity deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3).[3]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[3]
[4]

- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[3]

2. NMR Data Acquisition:

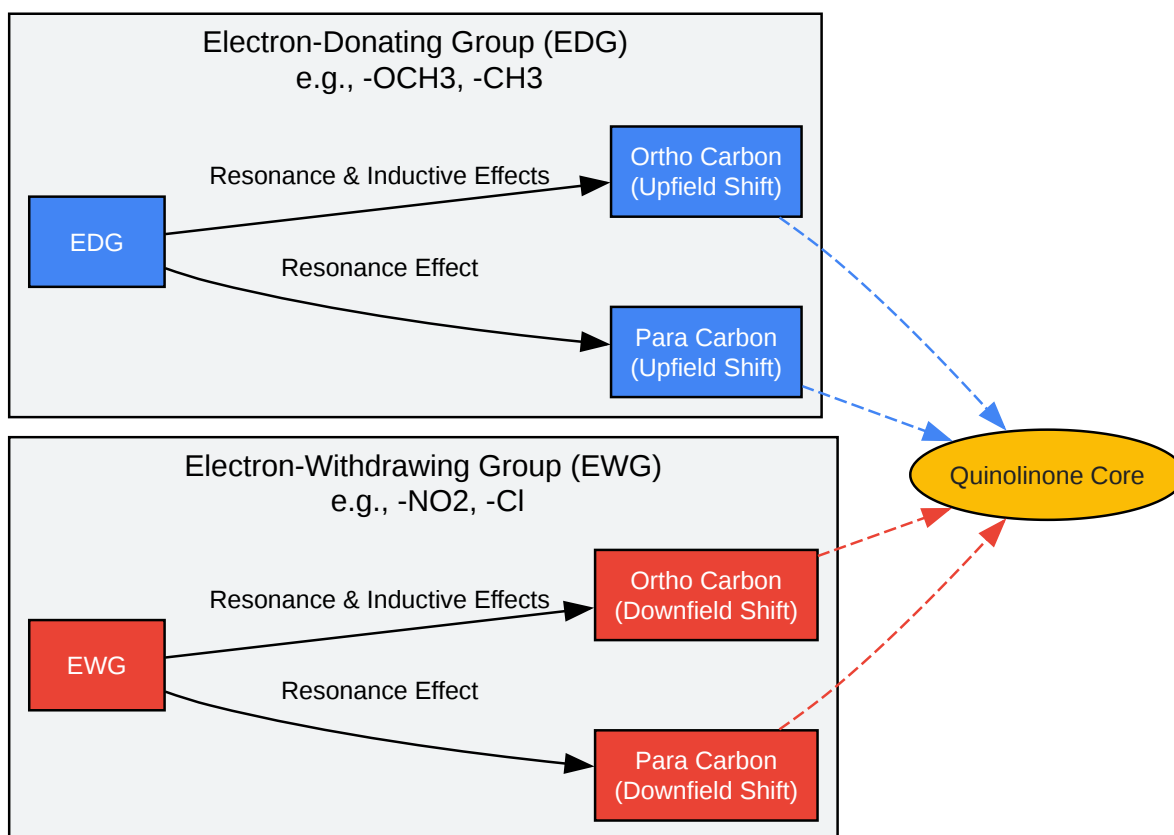
- Instrument Setup:
 - Insert the prepared NMR tube into the spectrometer's spinner.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, which is essential for sharp and symmetrical peaks.[3]
- Typical ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[3]
 - Spectral Width (SW): Approximately 0-200 ppm.[3][4]
 - Acquisition Time (AQ): 1-2 seconds.[3]
 - Relaxation Delay (D1): 2-5 seconds.[3][4]
 - Number of Scans (NS): 128 or more scans are generally required, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.[3]

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- Integrate the signals if quantitative analysis is required, though routine ¹³C NMR is not inherently quantitative without specific experimental setup.

Substituent Effects on Quinolinone 13C NMR Chemical Shifts

The electronic nature of a substituent significantly influences the chemical shifts of the carbon atoms in the quinolinone ring system. The following diagram illustrates the general trends observed for electron-donating and electron-withdrawing groups.



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Caption: Substituent Effects on 13C NMR Shifts.

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